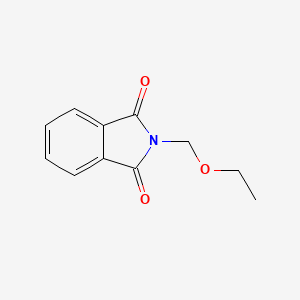
1H-Isoindole-1,3(2H)-dione, 2-(ethoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxymethyl)isoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline-1,3-dione family These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3Isoindoline-1,3-dione derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of phthalic anhydride with various derivatives of aniline in toluene solvent under reflux conditions for 24 hours .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often focus on green chemistry principles. One such method involves solventless reactions, where the compounds are synthesized using simple heating and relatively quick reactions. These methods aim to minimize the use of harmful solvents and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethoxymethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl groups to alcohols or other reduced forms.
Substitution: The ethoxymethyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(Ethoxymethyl)isoindoline-1,3-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Ethoxymethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound’s anticonvulsant activity is believed to involve the modulation of ion channels and neurotransmitter systems in the brain .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Ethoxymethyl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:
N-Substituted isoindoline-1,3-diones: These compounds have various substituents at the nitrogen atom, leading to different biological activities.
Phthalimide derivatives: These compounds share a similar core structure and have been studied for their anticonvulsant and analgesic properties.
Uniqueness
2-(Ethoxymethyl)isoindoline-1,3-dione is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent and its versatility in synthetic applications .
Propiedades
Número CAS |
2860-50-6 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-(ethoxymethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H11NO3/c1-2-15-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,2,7H2,1H3 |
Clave InChI |
IMOPXBPHKARACH-UHFFFAOYSA-N |
SMILES canónico |
CCOCN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12902866.png)
![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)

![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
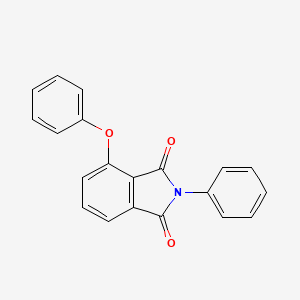

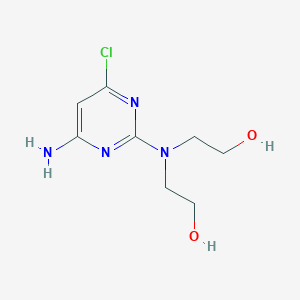
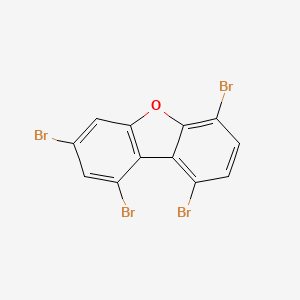
![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
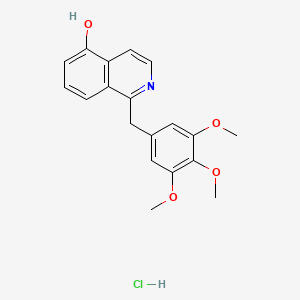
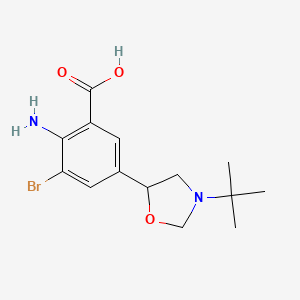
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)
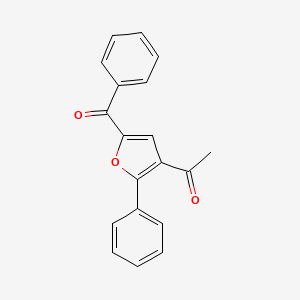
![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
